2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a benzimidazole core, phenoxymethyl group, and acetamide moiety, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group attached to the benzimidazole core.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core or the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit α-glycosidase, an enzyme involved in carbohydrate metabolism . The phenoxymethyl group and acetamide moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the phenoxymethyl and acetamide groups.
Phenoxymethylbenzimidazole: Contains the phenoxymethyl group but differs in the acetamide moiety.
N-Phenylacetamide Derivatives: Similar acetamide structure but different core structures.
Uniqueness
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its combination of a benzimidazole core, phenoxymethyl group, and acetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(phenoxymethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19(2)28(20-11-5-3-6-12-20)25(29)17-27-23-16-10-9-15-22(23)26-24(27)18-30-21-13-7-4-8-14-21/h3-16,19H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXLBOPEEBBGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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